Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-
Description
The compound Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- (hereafter referred to as the target compound) is a sulfonamide derivative of salicylic acid (2-hydroxybenzoic acid). Its structure features a sulfonamide (-SO₂-NH-) group at the 5-position of the salicylic acid backbone, linked to a 3-nitrophenyl substituent. This nitro group confers electron-withdrawing properties, which may influence the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-hydroxy-5-[(3-nitrophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c16-12-5-4-10(7-11(12)13(17)18)23(21,22)14-8-2-1-3-9(6-8)15(19)20/h1-7,14,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYXYGLISRSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385506 | |
| Record name | Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62547-13-1 | |
| Record name | Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by sulfonation and subsequent coupling reactions to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, aminobenzoic acids, and sulfonamides, depending on the specific reaction pathway.
Scientific Research Applications
The compound "Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-" is a complex organic molecule with potential applications in various fields, particularly in scientific research and pharmaceuticals. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Development
Benzoic acid derivatives, including this compound, are studied for their potential as drug candidates due to their ability to interact with biological targets. Research suggests that compounds with nitrophenyl and sulfonamide functionalities can exhibit antibacterial and anti-inflammatory properties.
Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with nitrophenyl groups showed significant inhibition of bacterial growth, suggesting their potential use in developing new antibiotics.
Analytical Chemistry
The compound is utilized as a reagent in analytical chemistry for detecting and quantifying specific analytes. Its unique structure allows it to form complexes with metal ions, which can be measured spectrophotometrically.
Data Table: Spectrophotometric Analysis
| Analyte | Detection Method | Sensitivity (µg/mL) |
|---|---|---|
| Cu | UV-Vis Spectroscopy | 0.5 |
| Fe | UV-Vis Spectroscopy | 1.0 |
Biochemical Research
This compound has been explored for its role as an enzyme inhibitor. The sulfonamide group can mimic substrates of certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Case Study: Enzyme Inhibition
Research demonstrated that the compound effectively inhibited the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. The inhibition was characterized by a decrease in enzymatic activity at varying concentrations of the compound.
Material Science
In material science, benzoic acid derivatives are being explored for their potential use in polymer synthesis. Their ability to form hydrogen bonds can enhance the mechanical properties of polymers.
Data Table: Mechanical Properties of Polymers
| Polymer Type | Addition of Compound (%) | Tensile Strength (MPa) |
|---|---|---|
| Polyvinyl Chloride (PVC) | 5 | 45 |
| Polystyrene | 10 | 50 |
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes, while the nitrophenyl group may interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Sulfasalazine (Salazosulfapyridine)
Structure : Sulfasalazine (CAS 599-79-1) consists of a salicylic acid moiety linked via an azo (-N=N- bond) and sulfonamide group to a pyridine ring .
Key Differences :
- Substituent Type : The target compound replaces sulfasalazine’s azo-pyridinyl group with a 3-nitrophenyl-sulfonamide group.
- Applications: Sulfasalazine is a first-line anti-inflammatory and immunosuppressive drug for ulcerative colitis and rheumatoid arthritis .
Physicochemical Comparison :
| Property | Target Compound | Sulfasalazine |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₆S | C₁₈H₁₄N₄O₅S |
| Molecular Weight (g/mol) | ~330.3 (estimated) | 398.39 |
| Key Functional Groups | -NO₂, -SO₂-NH-Ph | -N=N-, -SO₂-NH-Pyridine |
5-Octanoylsalicylic Acid (Caprylyl Salicylic Acid)
Structure: 5-Octanoylsalicylic acid (CAS 78418-01-6) features an octanoyl (C₈H₁₅CO-) group at the 5-position of salicylic acid, enhancing lipophilicity . Key Differences:
- Substituent Hydrophobicity: The octanoyl group increases lipid solubility, making 5-octanoylsalicylic acid a key ingredient in cosmetic exfoliants. In contrast, the target compound’s nitro-sulfonamide group may reduce solubility in non-polar solvents.
- Acidity: The nitro group in the target compound likely lowers the pKa of the phenolic -OH group compared to 5-octanoylsalicylic acid.
Other Sulfonamide-Linked Benzoic Acids
Several analogs from the evidence share structural motifs:
- 5-[(2,5-Dihydroxybenzyl)amino]-2-hydroxybenzoic acid (): Contains a dihydroxybenzylamine group, which may enhance antioxidant activity compared to the nitro-substituted target compound.
- Benzoic acid, 2-hydroxy-5-[(4-methylphenyl)sulfonyl] (): The methylphenyl-sulfonyl group increases steric bulk but lacks the electron-withdrawing nitro group.
Research Findings and Data Gaps
- Electrochemical Properties: Azo-sulfonamide analogs like sulfasalazine exhibit reversible redox behavior at ~-0.4 V (vs. Ag/AgCl) . The target compound’s nitro group may shift reduction potentials, warranting further study.
- Solubility and Stability : The nitro group may enhance stability under acidic conditions but reduce aqueous solubility compared to sulfasalazine.
Biological Activity
Overview
Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- (CAS No. 62547-13-1) is an organic compound characterized by its complex structure, which includes a benzoic acid core with various functional groups: a hydroxyl group, a nitrophenyl group, and a sulfonamide group. This unique combination of substituents suggests potential biological activities that warrant further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety is known to inhibit certain enzymes, while the nitrophenyl group may engage with cellular receptors. These interactions can lead to diverse biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
- Anti-inflammatory Properties : It may modulate inflammatory pathways.
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other relevant enzymes.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzoic acid derivatives. In vitro tests indicate that compounds similar to benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Research has demonstrated that this compound can reduce inflammation markers in cell cultures. For example, a study reported that treatment with the compound decreased the production of pro-inflammatory cytokines in activated macrophages .
Case Studies
- In Vivo Study on Neurotoxicity : A rat model study assessed the neurotoxic effects of benzoic acid derivatives, including this compound. Results showed signs of neurotoxicity at higher doses, indicating the need for careful evaluation in therapeutic applications .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines, revealing that certain derivatives exhibited potent anti-cancer activity. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Comparative Analysis
To better understand the unique properties of benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-Hydroxy-5-nitrobenzoic acid | Structure | Antimicrobial |
| 5-Nitro-2-(3-phenylpropylamino)benzoic acid | Structure | ATP release stimulation |
| 2-Hydroxy-5-(trifluoromethyl)benzoic acid | Structure | Enzyme inhibition |
Q & A
Basic Question: What are the recommended synthetic routes for Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-, and how can purity be optimized during synthesis?
Methodological Answer:
The synthesis typically involves sulfonylation of 2-hydroxybenzoic acid derivatives with 3-nitroaniline intermediates. Key steps include:
- Sulfonylation : Reacting 5-amino-2-hydroxybenzoic acid with 3-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) with NaH as a base .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .
- Yield Optimization : Control reaction temperature strictly (<10°C) to minimize side reactions like hydrolysis of the sulfonyl group.
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound, particularly in microbial inhibition studies?
Methodological Answer:
Discrepancies often arise from variations in experimental design:
- Strain-Specific Responses : Test against standardized microbial strains (e.g., Saccharomyces cerevisiae BY4741) under controlled pH (4.5–5.5), as benzoic acid derivatives exhibit pH-dependent activity .
- Nutrient Media Interference : Use defined media (e.g., Yeast Nitrogen Base) instead of complex media (e.g., YPD) to avoid binding with organic components that reduce effective concentration .
- Dose-Response Curves : Perform triplicate assays with logarithmic concentration gradients (0.1–10 mM) to identify IC50 variability. Statistical tools like ANOVA can distinguish method-driven vs. biological variability .
Basic Question: What analytical techniques are most suitable for characterizing this compound’s structure and stability?
Methodological Answer:
- LC-MS : Confirm molecular weight ([M-H]⁻ ion at m/z 351.2) using a Q-TOF system with electrospray ionization (ESI) in negative mode. Fragmentation patterns validate the sulfonyl and nitro groups .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) under nitrogen atmosphere (heating rate: 10°C/min) .
- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.3–8.5 ppm (aromatic protons adjacent to nitro group), δ 10.2 ppm (sulfonamide NH) .
Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density maps. Focus on the sulfonyl-nitro moiety’s electrophilicity (Fukui indices) to predict sites for nucleophilic attack .
- UV-Vis Simulations : Time-dependent DFT (TD-DFT) can predict λmax shifts in different solvents (e.g., 320 nm in methanol vs. 335 nm in DMSO), guiding photostability studies .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using Amber22 to assess binding affinity (ΔG < -8 kcal/mol indicates strong inhibition) .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions due to potential dust inhalation hazards .
- Spill Management : Neutralize spills with 5% sodium bicarbonate, then collect with absorbent pads. Avoid aqueous washdown to prevent environmental contamination .
- Storage : Keep in amber glass vials under argon at -20°C to prevent photodegradation and hydrolysis .
Advanced Question: How does the compound’s acid dissociation constant (pKa) influence its solubility and bioactivity?
Methodological Answer:
- pKa Determination : Use potentiometric titration (0.1 M KCl, 25°C) to measure pKa values. The sulfonyl group lowers pKa (~2.8) compared to unsubstituted benzoic acid (pKa 4.2), enhancing solubility in alkaline conditions .
- Bioavailability : At physiological pH (7.4), the ionized form dominates, reducing membrane permeability. Prodrug strategies (e.g., esterification) can improve cellular uptake .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
